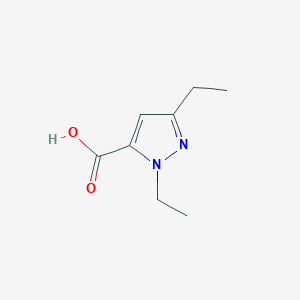

1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Description

Significance of Pyrazole (B372694) Carboxylic Acid Frameworks in Organic Synthesis

Pyrazole carboxylic acid frameworks are of paramount importance in modern organic synthesis due to their unique structural and functional attributes. nih.gov The pyrazole ring itself is an aromatic heterocycle, providing a stable and rigid core. researchgate.net The presence of a carboxylic acid group introduces a highly versatile functional handle that can participate in a wide array of chemical transformations, such as esterification, amidation, and the formation of acid chlorides. This dual functionality makes pyrazole carboxylic acids powerful intermediates. ontosight.ai

A significant area where these frameworks have demonstrated immense utility is in coordination chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as effective coordination sites for metal ions, leading to the construction of highly ordered, porous materials. These MOFs have potential applications in gas storage, catalysis, and sensing. The combination of the rigid pyrazole unit and the coordinating carboxylic acid group provides a predictable and controllable way to build complex supramolecular architectures. researchgate.net

The research findings on various pyrazole carboxylic acids underscore their role in creating novel compounds with diverse applications, from agrochemicals to pharmaceuticals. globalresearchonline.netresearchgate.net The strategic placement of different substituents on the pyrazole ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and the properties of the resulting products.

Overview of Pyrazole Derivatives as Versatile Building Blocks for Chemical Synthesis

Pyrazole derivatives are widely regarded as one of the most versatile classes of building blocks in heterocyclic synthesis. researchgate.netscirp.org Their stable aromatic core can be readily functionalized, allowing for the creation of a vast library of compounds with tailored properties. nih.gov Functionally, pyrazoles serve as starting materials for an enormous range of other heterocyclic systems. scirp.org This versatility has established the pyrazole nucleus as a "biologically privileged" scaffold, meaning it is a common feature in many biologically active compounds. mdpi.com

The synthetic utility of pyrazoles is evident in the number of approved drugs and clinical candidates that contain this moiety. Molecules incorporating a pyrazole ring exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, antidepressant, and antiviral properties. pharmajournal.netmdpi.com A well-known example is the anti-inflammatory drug Celecoxib, which features a pyrazole core. The ability of the pyrazole structure to act as a hydrogen bond donor or acceptor contributes to its capacity to interact with biological targets like enzymes and receptors. researchgate.net

In addition to medicinal chemistry, pyrazole derivatives are crucial intermediates in the agrochemical industry for the development of herbicides, insecticides, and fungicides. pharmajournal.netresearchgate.net They are also used in the synthesis of dyes and fluorescent agents. globalresearchonline.net The synthesis of pyrazoles can often be achieved through straightforward and high-yielding methods, such as the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives, a reaction known as the Knorr pyrazole synthesis. pharmajournal.net The accessibility and reactivity of pyrazoles continue to make them a cornerstone of modern organic and medicinal chemistry research. nih.govmdpi.com

Data on Selected Pyrazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | C₈H₁₂N₂O₂ | 168.19 | Not available |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | C₆H₈N₂O₂ | 140.14 | 172.6–172.9 researchgate.net |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C₇H₁₀N₂O₂ | 154.17 | 132-145 sigmaaldrich.com |

| Diethyl 1H-pyrazole-3,5-dicarboxylate | C₉H₁₂N₂O₄ | 212.20 | 55-58 chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)10(4-2)9-6/h5H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNFWKBAUMOGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1)C(=O)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634000 | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-43-0 | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26308-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Functional Group Transformations of 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid

Esterification Reactions for Carboxylic Acid Functionalization

Esterification of the carboxylic acid group at the C-5 position of the pyrazole (B372694) ring is a fundamental transformation. This reaction is often a key step in the synthesis of more complex molecules and can be achieved through various methods.

One common approach involves the reaction of the pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. For instance, the synthesis of ethyl 1,3-dialkyl-pyrazole-5-carboxylates can be achieved by reacting the corresponding pyrazole-5-carboxylate with alkylating agents like dimethyl sulfate. google.com However, this method can sometimes lead to a mixture of N-alkylated isomers, necessitating complex purification procedures. google.com

Another method involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines. This approach offers a more controlled synthesis of 1-alkyl-pyrazole-5-carboxylic esters. google.com For example, reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in a suitable solvent and water provides a particularly economical route with limited formation of undesirable isomers. google.com

The Schotten-Baumann method, which utilizes an acid chloride and an alcohol, is also employed for the synthesis of pyrazole esters. dergipark.org.tr This method is effective for producing a variety of esters by reacting the pyrazole-3-carbonyl chloride with different alcohols. dergipark.org.tr

Below is a table summarizing various esterification methods for pyrazole carboxylic acids.

| Method | Reagents | Key Features | Reference |

| Alkylation | Pyrazole-5-carboxylate, Alkylating agent (e.g., dimethyl sulfate) | Can produce isomeric mixtures requiring purification. google.com | google.com |

| From Diketoesters | 2,4-Diketocarboxylic ester, N-Alkylhydrazine | Economical and limits isomer formation. google.com | google.com |

| Schotten-Baumann | Pyrazole-3-carbonyl chloride, Alcohol | Versatile for synthesizing various esters. dergipark.org.tr | dergipark.org.tr |

Amide and Carboxamide Formation from Pyrazole Carboxylic Acids

The conversion of the carboxylic acid functionality into an amide or carboxamide is a widely used strategy to introduce diverse structural motifs and modulate the biological activity of pyrazole-containing compounds. This transformation is typically achieved by activating the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. nih.govtandfonline.com

For example, pyrazole carboxylic acid amides have been synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride and 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride. nih.gov The general procedure often involves dissolving the corresponding pyrazole carboxylic acid chloride in a suitable solvent and then adding the amine. dergipark.org.tr The synthesis of novel pyridyl-pyrazole-5-carboxylic acid amide compounds follows a similar pathway, where the key intermediate, pyridinyl-1H-pyrazole-5-carboxylic acid, is first converted to its carbonyl chloride, which then reacts with an appropriate amine. ciac.jl.cn

Various coupling reagents can also facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate. These methods are often preferred due to milder reaction conditions and broader substrate scope.

The following table provides examples of amide formation from pyrazole carboxylic acids.

| Starting Pyrazole Carboxylic Acid Derivative | Amine | Resulting Amide | Reference |

| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.govtandfonline.com |

| Pyridinyl-1H-pyrazole-5-carbonyl chloride | Various ammonias | Pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds | ciac.jl.cn |

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | rsc.org |

Homologation of amides, which involves the insertion of a carbon chain, presents a significant challenge in synthetic chemistry. A "hook-and-slide" strategy has been developed for the homologation of tertiary amides with tunable carbon chain lengths. nih.gov This method involves alkylation at the α-position of the amide, followed by a selective branched-to-linear isomerization. This process effectively moves the amide group to the end of the newly introduced alkyl chain. nih.gov A key aspect of this strategy is the use of a removable directing group and a rhodium complex catalyst that facilitates a carbon-carbon bond activation process. nih.gov This approach has been successfully applied to complex bioactive molecules, demonstrating its potential for late-stage functionalization and the creation of diverse molecular analogs from a common starting material. nih.gov

Nitrile Conversion from Carboxylic Acid Derivatives

The carboxylic acid group of pyrazoles or their derivatives can be converted into a nitrile group, which is a versatile functional group for further chemical transformations. This conversion is often achieved from the corresponding primary amide by dehydration. Reagents like thionyl chloride (SOCl₂) in a solvent such as dimethylformamide (DMF) can be employed for this purpose. dergipark.org.tr

For instance, a pyrazole-3-carboxamide can be treated with SOCl₂ in DMF to yield the corresponding pyrazole-3-carbonitrile. dergipark.org.tr This transformation provides a valuable synthetic route to pyrazole-4-carbonitrile derivatives, which are important building blocks in the synthesis of various heterocyclic compounds and biologically active molecules. tandfonline.comnih.govacs.org

Pyrazole Ring Functionalization at C-4 Position and Other Sites

While the derivatization of the carboxylic acid at the C-5 position is a primary focus, functionalization of the pyrazole ring itself, particularly at the C-4 position, offers another avenue for structural diversification. The reactivity of the C-4 position allows for the introduction of various substituents, leading to a wide range of pyrazole derivatives with potentially unique properties.

Electrophilic substitution reactions are a common method for functionalizing the pyrazole ring. For example, bromination of the pyrazole ring can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov This introduces a bromine atom, which can then serve as a handle for further transformations, such as cross-coupling reactions.

Additionally, metalation of the pyrazole ring followed by trapping with an electrophile is a powerful strategy for introducing functional groups at specific positions. nih.gov For instance, using strong bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can lead to regioselective deprotonation, allowing for the introduction of various functional groups. nih.gov

Reactions for Producing Hybrid Pyrazole Architectures

The pyrazole scaffold serves as a versatile building block for the synthesis of more complex, hybrid heterocyclic systems. hilarispublisher.comresearchgate.net These hybrid molecules, which incorporate the pyrazole ring fused or linked to other heterocyclic systems, often exhibit enhanced biological activities. The synthesis of such compounds typically involves multi-component reactions (MCRs) or condensation and cyclization strategies. hilarispublisher.com

Aminopyrazoles are particularly useful precursors for constructing pyrazole-fused heterocycles due to their multiple reaction sites. researchgate.net For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated aldehydes and cyclic 1,3-diketones in a one-pot reaction can lead to the formation of pyrazole-fused pyridine (B92270) derivatives. researchgate.net

The synthesis of pyrazole-appended heterocyclic skeletons often utilizes common reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). hilarispublisher.com These methods have been successful in constructing a variety of substituted pyrazole-fused six-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. hilarispublisher.com The development of these synthetic protocols provides convenient strategies for annelating different heterocyclic nuclei with bioactive pyrazoles, thereby expanding the diversity of accessible heterocyclic systems. hilarispublisher.com

Advanced Spectroscopic and Structural Characterization of 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The analysis would focus on chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) to assemble the molecular structure.

The key expected resonances are:

Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (δ 10.0–13.0 ppm), which would disappear upon D₂O exchange.

Pyrazole (B372694) Ring Proton (C4-H): A sharp singlet in the aromatic region (δ 6.0–7.0 ppm). Its singlet nature confirms the substitution pattern at positions 3 and 5.

N1-Ethyl Group (-N-CH₂CH₃): A quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The quartet would likely appear around δ 4.1–4.5 ppm, with the triplet further upfield at δ 1.3–1.6 ppm.

C3-Ethyl Group (-C-CH₂CH₃): A second, distinct set of signals for the other ethyl group. The methylene quartet is expected around δ 2.7–3.0 ppm, and the corresponding methyl triplet would be upfield around δ 1.2–1.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Carboxylic Acid | 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| Pyrazole Ring | 6.5 - 6.8 | Singlet | 1H | C4-H |

| N1-Methylene | 4.1 - 4.5 | Quartet | 2H | -N-CH₂CH₃ |

| C3-Methylene | 2.7 - 3.0 | Quartet | 2H | Pyrazole-CH₂CH₃ |

| N1-Methyl | 1.3 - 1.6 | Triplet | 3H | -N-CH₂CH₃ |

| C3-Methyl | 1.2 - 1.4 | Triplet | 3H | Pyrazole-CH₂CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals would be expected, corresponding to the eight unique carbon atoms in the structure.

The expected chemical shift regions are:

Carboxylic Carbon (-COOH): The least shielded carbon, appearing significantly downfield (δ 160–170 ppm).

Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals in the aromatic/heteroaromatic region. C3 and C5, being attached to nitrogen and other substituents, would be downfield (e.g., δ 140–155 ppm), while C4 would be more shielded (e.g., δ 105–115 ppm).

Ethyl Carbons: Four signals corresponding to the two methylene (-CH₂) and two methyl (-CH₃) carbons of the ethyl groups. The N-CH₂ carbon would be more deshielded (δ 45–55 ppm) than the C-CH₂ carbon (δ 20–30 ppm). The methyl carbons would appear at higher field (δ 13–17 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 160 - 170 |

| C3 (Pyrazole) | 150 - 155 |

| C5 (Pyrazole) | 140 - 145 |

| C4 (Pyrazole) | 105 - 115 |

| -N-CH₂CH₃ | 45 - 55 |

| Pyrazole-CH₂CH₃ | 20 - 30 |

| -N-CH₂CH₃ | 14 - 17 |

| Pyrazole-CH₂CH₃ | 13 - 15 |

Because the pyrazole nitrogen at position 1 is substituted with an ethyl group, this compound exists as a single, fixed tautomer. Therefore, studies of tautomerism, which are common for NH-pyrazoles, are not applicable here. evitachem.com

However, advanced 2D NMR techniques would be invaluable for confirming structural assignments.

COSY (Correlation Spectroscopy): Would show correlations between the coupled methylene and methyl protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the C4, methylene, and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. For instance, correlations from the C4-H proton to carbons C3 and C5 would confirm the pyrazole ring structure. Correlations from the N1-methylene protons to C5 would definitively assign the N-ethyl group's position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₂N₂O₂, corresponding to a monoisotopic mass of approximately 168.09 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Key fragmentation pathways typical for carboxylic acids and N-alkylated heterocycles would be expected:

Loss of a hydroxyl radical (-OH): A peak at m/z 151 ([M-17]⁺).

Loss of the carboxyl group (-COOH): A peak at m/z 123 ([M-45]⁺).

Alpha-cleavage: Loss of an ethyl radical from the N1 position, leading to a fragment at m/z 139 ([M-29]⁺).

McLafferty rearrangement: This is less likely for the N-ethyl group but could occur. A more common fragmentation for the pyrazole ring involves the loss of ethene (CH₂=CH₂) from an ethyl group, also resulting in a peak at m/z 140 ([M-28]⁺).

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Identity | Possible Origin |

|---|---|---|

| 168 | [M]⁺ | Molecular Ion |

| 151 | [M - OH]⁺ | Loss of hydroxyl from COOH |

| 140 | [M - C₂H₄]⁺ | Loss of ethene from ethyl group |

| 139 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 123 | [M - COOH]⁺ | Loss of carboxyl group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would be dominated by features of the carboxylic acid and the substituted pyrazole ring.

Key characteristic absorption bands would include:

O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch: Absorptions in the 2850–3000 cm⁻¹ region due to the sp³ C-H bonds of the ethyl groups.

C=O Stretch: A very strong and sharp absorption band around 1700–1725 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

C=N and C=C Stretches: Medium to strong absorptions in the 1450–1600 cm⁻¹ region, characteristic of the pyrazole ring vibrations.

C-O Stretch and O-H Bend: Absorptions in the 1200–1440 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2500 - 3300 | Carboxylic Acid O-H | Stretching (broad) |

| 2850 - 3000 | Alkyl C-H | Stretching |

| 1700 - 1725 | Carboxylic Acid C=O | Stretching (strong) |

| 1450 - 1600 | Pyrazole Ring C=N, C=C | Ring Stretching |

| 1200 - 1440 | Carboxylic Acid C-O, O-H | Stretching, Bending |

X-ray Crystallography for Solid-State Molecular Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the ultimate proof of its molecular structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the details of the crystal packing and intermolecular interactions. A key feature expected in the solid-state structure is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules interact in a head-to-head fashion. This common motif would significantly influence the compound's physical properties, such as its melting point. The analysis would also detail any potential π-π stacking interactions between the pyrazole rings of adjacent molecules. nih.gov

Analysis of Molecular Conformation and Geometry

The molecular structure of pyrazole derivatives is defined by the specific arrangement of their constituent atoms and functional groups. The central 1H-pyrazole ring is an aromatic heterocycle and is generally expected to be planar or nearly planar. The substituents—two ethyl groups at positions 1 and 3, and a carboxylic acid group at position 5—will have specific spatial orientations relative to this ring.

| Parameter | Typical Description | Significance |

| Pyrazole Ring | Planar aromatic system. | Forms the core scaffold of the molecule. |

| Ethyl Groups | Flexible alkyl chains with specific conformations (e.g., anti, gauche) in the solid state. | Influences steric interactions and crystal packing efficiency. |

| Carboxylic Acid Group | Can be coplanar or twisted relative to the pyrazole ring. | The orientation is crucial for forming hydrogen-bonded supramolecular motifs. |

| Dihedral Angles | Quantify the twist between the plane of the pyrazole ring and its substituents. | Defines the overall three-dimensional shape of the molecule. |

This interactive table summarizes key aspects of the molecular geometry of substituted pyrazole carboxylic acids.

Supramolecular Assembly via Hydrogen Bonding Interactions

The 1H-pyrazole ring is a highly versatile building block in supramolecular chemistry and crystal engineering due to its distinct hydrogen bond donor (the pyrrole-type N1-H, if unsubstituted) and acceptor (the pyridine-type N2) sites. nih.gov In the case of this compound, the N1 position is substituted with an ethyl group, leaving the pyridine-type N2 atom as a primary hydrogen bond acceptor. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O).

This combination of functional groups facilitates the formation of robust and predictable hydrogen bonding networks. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. Additionally, the pyrazole's N2 atom can accept a hydrogen bond from the carboxylic acid of a neighboring molecule, potentially leading to the formation of extended chains or more complex 2D and 3D networks. nih.gov The study of related 3,5-disubstituted-1H-pyrazoles has shown that they can form various hydrogen-bonded structures, including dimers and polymeric chains known as catemers, depending on the nature of the substituents. nih.gov

| Donor (D) | Acceptor (A) | Type of Interaction | Resulting Supramolecular Motif |

| Carboxyl O-H | Carbonyl C=O | Strong O-H···O | Centrosymmetric Dimer |

| Carboxyl O-H | Pyrazole N2 | Strong O-H···N | Chain / Catemer |

| Ring C-H | Carbonyl C=O | Weak C-H···O | Stabilization of primary motifs |

| Ethyl C-H | Pyrazole N2 / Carbonyl O | Weak C-H···N / C-H···O | Further lattice stabilization |

This interactive table outlines the primary hydrogen bonding interactions that drive the supramolecular assembly of pyrazole carboxylic acids.

Crystal Packing and Lattice Interactions

These secondary interactions include:

C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the pyrazole ring and the ethyl groups can act as weak donors to the oxygen atoms of the carboxylic acid or the nitrogen atom of a neighboring pyrazole ring.

π-π Stacking: The aromatic pyrazole rings of adjacent molecules may stack on top of each other, an interaction that helps to maximize packing efficiency. The presence of substituents can, however, lead to offset stacking arrangements.

The interplay of these varied interactions determines the final crystal system, space group, and unit cell parameters. The analysis of crystal packing provides insight into the material's physical properties, such as melting point, solubility, and stability.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS, HPLC)

Chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from impurities, starting materials, and byproducts, as well as its quantitative determination. The choice of method depends on the analyte's properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of pyrazole carboxylic acids.

Mode: Reversed-phase (RP) HPLC is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com

Mobile Phase: A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic acid or phosphoric acid. sielc.comsielc.com The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection: A UV detector is commonly used, as the pyrazole ring contains a chromophore that absorbs UV light.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is ideal for identifying impurities and confirming the molecular weight of the target compound.

Ionization: Electrospray ionization (ESI) is a suitable technique for pyrazole carboxylic acids, capable of generating protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

Analysis: For complex mixtures, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the unequivocal identification of the compound and its metabolites. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization of the carboxylic acid. The polar and non-volatile nature of the -COOH group makes it unsuitable for direct GC analysis. Derivatization, for example, by esterification to form a more volatile methyl or ethyl ester, is necessary to allow the compound to pass through the GC column.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + Acid | Not required | UV | Purity assessment, quantification |

| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water + Formic Acid | Not required | ESI-MS, MS/MS | Purity, impurity identification, molecular weight confirmation |

| GC-MS | Polysiloxane (e.g., DB-5) | Helium | Required (e.g., esterification) | Mass Spectrometry | Analysis of volatile derivatives, impurity profiling |

This interactive table compares the typical chromatographic methods used for the analysis of this compound.

Computational Chemistry and Theoretical Investigations of 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT calculations are a cornerstone of computational chemistry for examining the electronic structure of molecules. For a molecule like 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, DFT would be used to determine its most stable three-dimensional shape (geometry optimization). These calculations would also yield important electronic properties such as the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge. This information is critical for understanding the molecule's reactivity. However, specific optimized coordinates and electronic property data for this compound are not present in published research.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., GIAO for NMR Shieldings)

Quantum chemical methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each atom, researchers can predict the ¹H and ¹³C NMR spectra. This is invaluable for confirming the structure of newly synthesized compounds. While this method has been successfully applied to many pyrazole (B372694) derivatives, a GIAO-based prediction of the NMR spectrum for this compound has not been reported.

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

The carboxylic acid group in the molecule suggests a strong potential for forming hydrogen bonds, which could lead to the formation of dimers or larger molecular assemblies in the solid state or in solution. Furthermore, the pyrazole ring could participate in π-π stacking interactions. Understanding these non-covalent interactions is key to predicting crystal structures and physical properties like melting point and solubility. Analysis of these forces typically involves examining crystal structure data or using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. As no crystal structure or specific computational study is available, a detailed analysis of these forces for this compound cannot be provided.

Conformational Analysis and Tautomeric Studies

The ethyl groups attached to the pyrazole ring can rotate, leading to different spatial arrangements or conformers. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. Additionally, pyrazole-carboxylic acids can potentially exist in different tautomeric forms, for instance, involving proton transfer between the pyrazole ring and the carboxylic acid group. Theoretical calculations are essential for determining the relative stability of these tautomers. Such studies have not been published for this specific diethyl derivative.

Coordination Chemistry and Material Science Applications of 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid

Application in Metal-Organic Frameworks (MOFs)

Gas Storage and Separation Properties of Pyrazole (B372694) Carboxylic Acid MOFs

Metal-Organic Frameworks (MOFs) constructed using pyrazole carboxylic acid linkers are recognized for their potential in gas storage and separation. researchgate.net These materials exhibit high porosity, large surface areas, and tunable pore sizes, which are critical features for effective gas adsorption. researchgate.netresearchgate.net The strong coordination between the pyrazole's nitrogen atoms and the metal centers contributes to the formation of stable and diverse framework structures with interesting physicochemical properties for these applications. globethesis.com

Research into pyrazole-based MOFs has demonstrated their capacity for selective gas separation. For instance, a zinc-based MOF, FJU-59a, synthesized using a mixed-ligand strategy involving a pyrazole derivative and a carboxylic acid, showed potential for separating C₂H₂/CO₂ mixtures. globethesis.com Similarly, a cobalt-based MOF, FJU-116, exhibited high separation performance for C₂H₂/CH₄ gas mixtures. globethesis.com Another zinc-based MOF, FJU-117a, proved effective for the separation of CO₂/N₂ mixed gases, with a notable CO₂ adsorption capacity. globethesis.com The specific gas uptake capacities of these materials highlight their tailored functionalities.

Table 1: Gas Adsorption Capacities of Select Pyrazole-Based MOFs

MOF Material Gas Adsorption Capacity (cm³/g) Conditions Source FJU-117a CO₂ 74.89 296 K and 1 bar researchgate.net FJU-117a CO₂ 97.23 273 K and 1 bar researchgate.net FJU-59a C₂H₂ 68 296 K and 1 bar researchgate.net FJU-59a CO₂ 51.6 296 K and 1 bar researchgate.net

The use of strongly bent linker molecules, such as 1-H-pyrazole-3,5-dicarboxylic acid, allows for the preparation of MOFs with specific topologies that can be advantageous for applications like water adsorption, which is crucial for dehumidification and thermal batteries. researchgate.net

Luminescent Sensing Applications of Pyrazole Carboxylic Acid MOFs

The inherent luminescent properties of pyrazole carboxylic acid ligands and the metal ions they coordinate with make their corresponding MOFs excellent candidates for luminescent sensors. researchgate.netnih.gov The luminescence in these MOFs can originate from the organic ligands, guest molecules, or the metal ions themselves. nih.gov These structural features make them favorable for luminescent sensing applications. researchgate.net

A variety of MOFs synthesized from pyrazolate derivatives have been investigated for their luminescent sensing capabilities. researchgate.netresearchgate.net For example, a terbium-based MOF (Tb-MOF) demonstrated high sensitivity and selectivity in the detection of uric acid in aqueous solutions. researchgate.netresearchgate.net The design of the organic linker is crucial; another study detailed the preparation of a 3D luminescent MOF sensor with an interesting topology. researchgate.net Furthermore, an asymmetric tritopic pyrazole carboxylate ligand was employed to create a MOF specifically for acetone (B3395972) sensing. researchgate.net The tunability of the MOF structure allows for the development of sensors for a wide range of analytes, from biological molecules to industrial solvents. researchgate.netnih.gov

Development of New Materials and Catalysts

The unique structural and electronic properties of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid and its analogs make them valuable building blocks in the development of new functional materials and catalysts. researchgate.neteurekaselect.com Pyrazole derivatives are known to be versatile ligands in coordination chemistry and have been used to create catalysts for various chemical transformations. nih.gov

In the field of catalysis, MOFs constructed from pyrazolate ligands have shown significant promise. researchgate.netacs.org For instance, zirconium-based MOFs have been used for Mannich catalytic reactions, showing good conversion rates. researchgate.netresearchgate.net The high stability of pyrazolate-based MOFs, which can often withstand harsh chemical environments, makes them particularly suitable as catalyst supports. acs.org The catalytic performance of these MOFs can be further enhanced through post-synthetic modifications, such as metallation. researchgate.net

Beyond MOFs, pyrazole carboxylic acid derivatives serve as intermediates in the synthesis of a wide range of materials. eurekaselect.com Their flexible and multifunctional nature allows for the construction of novel coordination compounds with controlled supramolecular architectures. researchgate.net The development of new pyrazole-based ligands continues to be an active area of research, aiming to produce materials with tailored properties for specific applications in catalysis and materials science. researchgate.netmdpi.com

Future Research Directions and Synthetic Innovations for 1,3 Diethyl 1h Pyrazole 5 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Methodologies

While classical synthetic routes to polysubstituted pyrazoles, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future efforts will likely concentrate on more innovative and efficient approaches. jocpr.comnih.gov Research into "one-pot" synthesis methods, which involve the sequential formation of intermediates without isolation, presents a promising avenue for producing pyrazoles rapidly and efficiently. rsc.orgmdpi.com For 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, this could involve the direct synthesis from ketones and acid chlorides, followed by in-situ transformation with hydrazine (B178648), a method noted for its speed and generality. mdpi.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic chemistry. nih.gov Future methodologies for synthesizing this compound may include microwave-assisted reactions, the use of environmentally friendly ionic liquids as solvents, or solvent-free reaction conditions to create more sustainable processes. jocpr.comnih.govnih.gov The development of catalytic methods, particularly those using transition metals, is also a key area of interest for revolutionizing the synthesis of complex heterocyclic compounds. numberanalytics.com

| Methodology | Description | Potential Advantages for Synthesis |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. rsc.orgmdpi.com | Increased efficiency, reduced waste, and shorter reaction times. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. nih.gov | Rapid heating, increased reaction rates, and often higher yields. nih.gov |

| Ionic Liquid Solvents | Employs non-volatile, thermally stable salts that are liquid at or near room temperature as the reaction medium. jocpr.com | Environmentally friendly, potential for catalyst recycling, and can enhance reaction rates and selectivity. jocpr.com |

| Transition-Metal Catalysis | Uses catalysts based on transition metals to enable new types of bond formations and transformations. numberanalytics.com | High efficiency and selectivity under mild reaction conditions. numberanalytics.com |

Advanced Derivatization for Complex Molecular Architectures

The carboxylic acid functional group at the 5-position of the pyrazole (B372694) ring is a versatile handle for advanced derivatization. This allows this compound to serve as a powerful building block for constructing more complex molecular architectures. scite.ai Future research will likely focus on converting the carboxylic acid into a variety of other functional groups, such as esters, amides, and nitriles, to create novel compounds with tailored properties. researchgate.net

These derivatives can be used to synthesize hybrid molecules where the pyrazole core is linked to other bioactive scaffolds or functional moieties. researchgate.netnih.gov For example, reacting the acid chloride of the parent compound with various amines or alcohols can generate a library of amides and esters. ciac.jl.cn Such derivatization is crucial for exploring structure-activity relationships and developing new materials or therapeutic agents. nih.gov The synthesis of pyrazole-oxindole hybrids and pyrazole thioglycosides from related pyrazole precursors highlights the potential for creating structurally diverse and complex molecules. researchgate.netmdpi.com

Rational Design of Pyrazole Carboxylic Acid Derivatives with Tunable Chemical Properties

The ability to modify the substituents on the pyrazole ring allows for the rational design of derivatives with fine-tuned chemical and physical properties. biosynce.com By strategically altering the groups at the 1, 3, and 5 positions, researchers can modulate properties such as solubility, stability, basicity, and reactivity. biosynce.com This principle can be applied to this compound to design new molecules for specific applications.

Computational chemistry and molecular modeling are expected to play a significant role in this area. eurasianjournals.com These tools can predict how different substituents will affect the electronic and steric properties of the molecule, guiding the synthesis of derivatives with desired characteristics. numberanalytics.com For instance, structure-property relationship studies can help in designing pyrazole derivatives that can effectively coordinate with metal ions for catalysis or self-assemble into ordered materials. biosynce.comresearchgate.net

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

Emerging technologies are set to revolutionize the synthesis of heterocyclic compounds like this compound. numberanalytics.com Flow chemistry, in particular, has emerged as a powerful alternative to traditional batch synthesis. researchgate.netnih.gov Performing reactions in a continuous flow system offers enhanced control over parameters like temperature and pressure, leading to improved safety, scalability, and efficiency. scilit.comnih.govgalchimia.com The synthesis of pyrazoles has been successfully demonstrated in flow setups, significantly reducing reaction times and improving yields. galchimia.commdpi.comnih.gov Adopting flow chemistry for the synthesis and derivatization of this compound could streamline its production and enable more efficient process optimization. nih.gov

In parallel, machine learning and artificial intelligence are beginning to have a significant impact on chemical synthesis. numberanalytics.com These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. eurasianjournals.comnumberanalytics.com Integrating machine learning algorithms with automated flow synthesis systems could create "synthesis machines" capable of rapidly producing and testing libraries of pyrazole derivatives, accelerating the discovery of new compounds with valuable properties. numberanalytics.comnih.gov

| Technology | Application in Pyrazole Synthesis | Key Benefits |

| Flow Chemistry | Continuous synthesis of pyrazole cores and derivatives in microreactors or tube reactors. galchimia.commdpi.com | Enhanced safety, improved scalability, precise control over reaction conditions, and faster reactions. researchgate.netnih.govgalchimia.com |

| Machine Learning | Predicting reaction outcomes, optimizing synthetic pathways, and automating the discovery of new derivatives. eurasianjournals.comnumberanalytics.com | Accelerated research and development, more efficient use of resources, and discovery of novel chemical space. numberanalytics.com |

Expanding Applications in Catalysis and Advanced Materials Science

The structural features of this compound make it an attractive candidate for applications in catalysis and materials science. The nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylic acid group can act as coordination sites for metal ions. This property is being exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgresearchgate.net These materials are known for their porous structures and have applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Future research could focus on using this compound as an organic linker to create novel MOFs with unique topologies and functional properties. researchgate.net Furthermore, pyrazole derivatives are being investigated for their potential in other advanced materials. For example, azo pyrazole carboxylic derivatives have been studied as potential low-sensitivity energetic materials. acs.org The exploration of such applications will continue to drive innovation in the synthesis and derivatization of this versatile compound.

Q & A

Q. What are the common synthetic routes for 1,3-diethyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylic acids are prepared by reacting β-ketoesters with hydrazine derivatives under basic conditions . Optimization involves adjusting solvents (e.g., DMF, ethanol), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling steps). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ethyl group integration (e.g., δ ~1.3 ppm for ethyl CH₃, δ ~4.2 ppm for CH₂) .

- FT-IR : Carboxylic acid C=O stretching at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight (e.g., C₈H₁₂N₂O₂: MW 168.2 g/mol) .

Q. How does the solubility profile of this compound impact experimental design?

The carboxylic acid group confers moderate solubility in polar solvents (e.g., DMSO, methanol) but limited solubility in water. For biological assays, pre-dissolution in DMSO followed by aqueous buffer dilution is recommended to avoid precipitation .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of pyrazole-carboxylic acid derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity sites, such as nucleophilic attack at the pyrazole ring or electrophilic substitution at the carboxylic acid .

Q. How can crystallographic data resolve contradictions in structural assignments for this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous bond lengths and angles. For example, pyrazole ring C–N distances (~1.33 Å) and dihedral angles between substituents can distinguish regioisomers .

Q. What strategies mitigate decomposition during the synthesis of sensitive derivatives (e.g., esters or amides)?

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) affect biological activity in SAR studies?

Ethyl groups enhance lipophilicity, potentially improving membrane permeability. Comparative assays (e.g., enzyme inhibition or cytotoxicity) using analogs (e.g., 1-methyl or 1-propyl derivatives) reveal steric and electronic influences on target binding .

Methodological Considerations

Q. What purification methods are recommended for isolating high-purity this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.